molecular formula C11H5F4NO B13224370 5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

Katalognummer: B13224370
Molekulargewicht: 243.16 g/mol
InChI-Schlüssel: KYOSXIYFHNPUFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-2-hydroxybenzaldehyde with trifluoromethyl ketones in the presence of a base, followed by dehydration to form the chromene ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile stands out due to its unique combination of a chromene ring with fluorine and trifluoromethyl groups. This structure imparts enhanced stability, reactivity, and potential bioactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C11H5F4NO

Molekulargewicht

243.16 g/mol

IUPAC-Name

5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile

InChI

InChI=1S/C11H5F4NO/c12-8-2-1-3-9-7(8)4-6(5-16)10(17-9)11(13,14)15/h1-4,10H

InChI-Schlüssel

KYOSXIYFHNPUFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C(O2)C(F)(F)F)C#N)C(=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.